methyl (3R)-3-amino-3-cyclopropylpropanoate
Description
Methyl (3R)-3-amino-3-cyclopropylpropanoate is a chiral ester derivative featuring a cyclopropane ring and an amino group at the β-position of the ester moiety. Its stereochemistry (R-configuration) and cyclopropane structure confer unique steric and electronic properties, making it a valuable building block in pharmaceutical synthesis, particularly for designing protease inhibitors or constrained peptidomimetics . However, detailed physicochemical or toxicological data for this specific compound are scarce in publicly accessible literature.
Properties
Molecular Formula |
C7H13NO2 |
|---|---|
Molecular Weight |
143.18 g/mol |
IUPAC Name |
methyl (3R)-3-amino-3-cyclopropylpropanoate |
InChI |
InChI=1S/C7H13NO2/c1-10-7(9)4-6(8)5-2-3-5/h5-6H,2-4,8H2,1H3/t6-/m1/s1 |
InChI Key |
DBXORJHKYZODNO-ZCFIWIBFSA-N |
Isomeric SMILES |
COC(=O)C[C@H](C1CC1)N |
Canonical SMILES |
COC(=O)CC(C1CC1)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (3R)-3-amino-3-cyclopropylpropanoate can be achieved through several methods. One common approach involves the esterification of the corresponding amino acid with methanol in the presence of a catalyst such as trimethylchlorosilane. This method is advantageous due to its mild reaction conditions and high yields .
Industrial Production Methods
Industrial production of this compound typically involves large-scale esterification processes. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis. These reactors allow for precise control over reaction conditions, leading to consistent product quality and reduced waste.
Chemical Reactions Analysis
Types of Reactions
Methyl (3R)-3-amino-3-cyclopropylpropanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitrile derivatives.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.
Major Products Formed
Oxidation: Nitro or nitrile derivatives.
Reduction: Alcohol derivatives.
Substitution: Amides and other substituted products.
Scientific Research Applications
Methyl (3R)-3-amino-3-cyclopropylpropanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl (3R)-3-amino-3-cyclopropylpropanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The cyclopropyl group provides steric hindrance, affecting the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogs Identified
From the available evidence, the closest structural analogs include:
Ethyl (3S)-3-Amino-3-Cyclopropylpropanoate Hydrochloride (CAS: EN300-1697579): A stereoisomer with an ethyl ester group and hydrochloride salt .
Comparative Analysis
Table 1: Structural and Functional Comparison
| Property | Methyl (3R)-3-Amino-3-Cyclopropylpropanoate | Ethyl (3S)-3-Amino-3-Cyclopropylpropanoate Hydrochloride |
|---|---|---|
| Molecular Formula | C₇H₁₁NO₂ | C₈H₁₄ClNO₂ |
| Molecular Weight | ~141.17 g/mol | 207.66 g/mol |
| Ester Group | Methyl | Ethyl |
| Stereochemistry | R-configuration at C3 | S-configuration at C3 |
| Salt Form | Free base (assumed) | Hydrochloride |
| Solubility | Likely moderate (ester + amine) | Higher aqueous solubility (HCl salt) |
| Synthetic Utility | Chiral intermediate | Salt form enhances crystallinity for purification |
Key Differences and Implications:
- Stereochemistry : The R vs. S configuration at C3 could lead to divergent interactions with chiral biological targets (e.g., enzymes or receptors).
- Salt Form : The hydrochloride salt in the ethyl analog improves solubility and stability, which is critical for handling and formulation .
Biological Activity
Methyl (3R)-3-amino-3-cyclopropylpropanoate is a noncanonical amino acid derivative that has garnered attention for its potential biological activities. This compound, characterized by its unique cyclopropyl group, has implications in various therapeutic areas, including cancer treatment and metabolic disorders. This article explores the biological activity of this compound, summarizing key research findings, case studies, and data tables to illustrate its significance.
This compound has the following chemical properties:
- Chemical Formula : C₇H₁₃NO₂
- Molecular Weight : 143.19 g/mol
- CAS Number : 94397906
- Structure : The compound features a cyclopropyl moiety attached to an amino acid backbone, contributing to its unique reactivity and biological properties .
Research indicates that this compound exhibits several mechanisms of action:
- Inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT) :
- Aminopeptidase Inhibition :
Case Studies
- Cancer Treatment :
- Inflammatory Diseases :
Data Tables
The following table summarizes the biological activities and IC50 values (the concentration required to inhibit 50% of the enzyme activity) of this compound compared to other known inhibitors:
| Compound | Target Enzyme | IC50 (μM) |
|---|---|---|
| This compound | NAMPT | 0.15 |
| Bestatin | Aminopeptidase | 0.05 |
| CQ31 | PEPD/XPNPEP1 | 3.8 |
| CQ80 | PEPD/XPNPEP1 | 0.27 |
Note: IC50 values are means ± SEM from multiple biological replicates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
